molecular formula C17H17N3O4S B4930869 Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B4930869
M. Wt: 359.4 g/mol
InChI Key: PIKRWIFIYZWFTC-UHFFFAOYSA-N
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Description

Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a cyano group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyridine ring, followed by the introduction of the cyano and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl and cyano groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride
  • 4-[(2-Methylamino)-2-oxoethyl]sulfanyl methylbenzoic acid

Uniqueness

Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to its combination of functional groups and the tetrahydropyridine ring. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-5-3-4-6-10(9)13-11(7-18)16(25-8-12(19)21)20-15(22)14(13)17(23)24-2/h3-6,13-14H,8H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKRWIFIYZWFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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